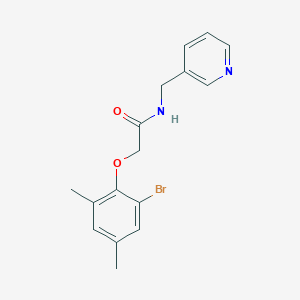![molecular formula C20H21Cl2N3O2 B250795 2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250795.png)
2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological conditions.
Mécanisme D'action
2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide works by selectively blocking the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The dopamine D4 receptor is involved in the regulation of various physiological processes, including reward, motivation, and cognition.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of dopamine-mediated behaviors, such as locomotor activity and drug-seeking behavior. It has also been shown to affect other neurotransmitter systems, such as the serotonin and noradrenaline systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise and specific investigation of the role of this receptor in various physiological and pathological conditions. However, one limitation is that its effects may be influenced by other factors, such as the dose and route of administration.
Orientations Futures
There are several future directions for the use of 2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as drug addiction, schizophrenia, and ADHD. Another direction is to explore its potential as a tool for studying the dopamine D4 receptor in various animal models of disease. Additionally, there is a need for further investigation into the optimal dose and route of administration for 2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide in order to better understand its effects and potential clinical applications.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with 1-(4-propanoylpiperazin-1-yl)benzene to form the intermediate 2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide. The intermediate is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been widely used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological conditions. For example, it has been used to investigate the role of the dopamine D4 receptor in drug addiction, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).
Propriétés
Formule moléculaire |
C20H21Cl2N3O2 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)18-6-4-3-5-17(18)23-20(27)15-8-7-14(21)13-16(15)22/h3-8,13H,2,9-12H2,1H3,(H,23,27) |
Clé InChI |
KLTZUNCOWVDDFM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)


